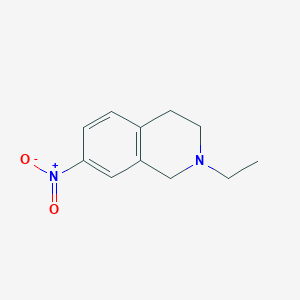
2-Ethyl-7-nitro-1,2,3,4-tetrahydroisoquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-7-nitro-1,2,3,4-tetrahydroisoquinoline typically involves the nitration of 2-ethyl-1,2,3,4-tetrahydroisoquinoline. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale nitration reactions followed by purification processes such as recrystallization or chromatography to obtain the desired compound in high purity .
化学反应分析
Types of Reactions: 2-Ethyl-7-nitro-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction of the nitro group can yield amine derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine) or sulfonating agents.
Major Products Formed:
Oxidation: Nitro derivatives with additional oxygen functionalities.
Reduction: Amine derivatives.
Substitution: Halogenated or sulfonated derivatives.
科学研究应用
2-Ethyl-7-nitro-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-Ethyl-7-nitro-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact molecular targets and pathways are still under investigation, but they may involve interactions with enzymes and receptors involved in cellular signaling .
相似化合物的比较
7-Nitro-1,2,3,4-tetrahydroisoquinoline: Similar structure but lacks the ethyl group at the 2-position.
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Contains methoxy groups instead of a nitro group.
1,2,3,4-Tetrahydroisoquinoline: The parent compound without any substituents.
Uniqueness: 2-Ethyl-7-nitro-1,2,3,4-tetrahydroisoquinoline is unique due to the presence of both an ethyl group and a nitro group, which confer distinct chemical and biological properties. The combination of these functional groups allows for specific interactions and reactivity that are not observed in similar compounds .
生物活性
2-Ethyl-7-nitro-1,2,3,4-tetrahydroisoquinoline (ETIQ) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and applications in various fields, supported by relevant research findings and case studies.
Chemical Structure and Properties
Molecular Formula: C₁₁H₁₄N₂O₂
Molecular Weight: 206.24 g/mol
The structural uniqueness of ETIQ arises from the presence of both an ethyl group at the 2-position and a nitro group at the 7-position of the isoquinoline framework. This combination enhances its reactivity and interaction with biological systems.
The biological activity of ETIQ is primarily attributed to the bioreduction of its nitro group, leading to the formation of reactive intermediates. These intermediates can interact with various cellular components, potentially affecting signaling pathways and enzyme functions. The specific molecular targets are still under investigation, but preliminary studies suggest interactions with enzymes and receptors involved in critical cellular processes .
Antimicrobial Properties
ETIQ has demonstrated notable antimicrobial activity against a range of pathogens. Research indicates that it can inhibit bacterial growth effectively, making it a candidate for further development as an antimicrobial agent.
Anticancer Potential
Studies have explored the anticancer properties of ETIQ, particularly its ability to induce apoptosis in cancer cell lines. For instance, in vitro assays have shown that ETIQ can significantly reduce cell viability in various cancer types through mechanisms that may involve oxidative stress and modulation of apoptotic pathways .
Anti-inflammatory Effects
A derivative of ETIQ has been tested for anti-inflammatory properties in models of neurodegenerative diseases. The compound was shown to reduce inflammation markers in microglial cells, suggesting potential therapeutic applications in neuroinflammatory conditions.
Case Studies and Research Findings
Comparative Analysis with Similar Compounds
ETIQ shares structural similarities with other tetrahydroisoquinoline derivatives, which allows for comparative analysis regarding their biological activities:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 7-Nitro-1,2,3,4-tetrahydroisoquinoline | Lacks the ethyl group at the 2-position | Simpler structure without ethyl substitution |
| 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline | Contains methoxy groups instead of a nitro group | Different functional groups affecting reactivity |
| 1,2,3,4-Tetrahydroisoquinoline | The parent compound without any substituents | Baseline structure for comparison |
The distinct combination of functional groups in ETIQ leads to unique interactions and reactivity patterns not observed in its analogs .
属性
IUPAC Name |
2-ethyl-7-nitro-3,4-dihydro-1H-isoquinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-2-12-6-5-9-3-4-11(13(14)15)7-10(9)8-12/h3-4,7H,2,5-6,8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYGYMIKICPQWCH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2=C(C1)C=C(C=C2)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













